tert-butyl N-(oxetan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(oxetan-3-yl)carbamate: is a chemical compound with the molecular formula C9H17NO3. It is a derivative of oxetane, a four-membered cyclic ether, and is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(oxetan-3-yl)carbamate typically involves the reaction of 3-(aminomethyl)oxetan-3-ol with tert-butyl isocyanate under basic conditions. The reaction proceeds as follows :
Formation of 3-(aminomethyl)oxetan-3-ol: This intermediate is prepared by reacting the corresponding amino alcohol with oxirane (ethylene oxide) under suitable conditions.
Reaction with tert-butyl isocyanate: The intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(oxetan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form oxetan-3-one derivatives or reduction to yield corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Oxidation Products: Oxetan-3-one derivatives.
Reduction Products: Corresponding alcohols.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl N-(oxetan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(oxetan-3-yl)carbamate depends on its specific applicationThe oxetane ring can act as a bioisostere for other functional groups, enhancing the compound’s stability and binding affinity to its molecular targets .
Comparison with Similar Compounds
tert-Butyl N-(aminomethyl)carbamate: Similar in structure but lacks the oxetane ring.
tert-Butyl N-(2-oxoethyl)carbamate: Contains a ketone group instead of the oxetane ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of the oxetane ring.
Uniqueness: tert-Butyl N-(oxetan-3-yl)carbamate is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block in drug discovery and development .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl N-(oxetan-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-6-4-11-5-6/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
ODLDDTXEZWURGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1 |
Origin of Product |
United States |
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